molecular formula C25H25N5O B1222932 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate CAS No. 7252-92-8

3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate

Cat. No.: B1222932
CAS No.: 7252-92-8
M. Wt: 411.5 g/mol
InChI Key: NXWGKPYPFXPEPR-UHFFFAOYSA-N
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Description

3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate is a synthetic steroid derivative. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its unique structure, which includes multiple hydroxyl groups and acetylated positions, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate typically involves multi-step organic reactions. The starting material is often a simpler steroid, which undergoes a series of functional group transformations. Key steps include:

    Hydroxylation: Introduction of hydroxyl groups at the 3beta and 21 positions.

    Acetylation: Acetylation of the hydroxyl groups to form diacetate.

    Formation of the Triene System: Introduction of double bonds at the 5, 7, and 9(11) positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial transformation to achieve specific functional group modifications. These methods can offer higher selectivity and yield compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione: Another pregnane steroid with hydroxyl groups at different positions.

    Pregna-5,16-dien-20-one, 3-hydroxy-: A steroid with a similar carbon skeleton but different functional groups and double bond positions.

Uniqueness

3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate is unique due to its specific arrangement of hydroxyl and acetyl groups, as well as the presence of multiple double bonds. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

7252-92-8

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

IUPAC Name

18-(diethylamino)-12-imino-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide

InChI

InChI=1S/C25H25N5O/c1-3-29(4-2)18-10-9-15-12-20-19(13-17(15)11-18)22(24(27)31)23(26)30-14-16-7-5-6-8-21(16)28-25(20)30/h5-12,26H,3-4,13-14H2,1-2H3,(H2,27,31)

InChI Key

NXWGKPYPFXPEPR-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

SMILES

CC(=O)OCC(=O)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C3C(=C(C(=N)N4C3=NC5=CC=CC=C5C4)C(=O)N)C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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